N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
Description
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is a hybrid heterocyclic compound featuring a benzofuran core substituted with a methoxy group at the 7-position, linked to a 1,3,4-oxadiazole ring bearing a 5-bromothiophene moiety. Such structural attributes are often associated with pharmacological activity, though specific biological data for this compound remain underexplored in the literature .
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O4S/c1-22-9-4-2-3-8-7-10(23-13(8)9)14(21)18-16-20-19-15(24-16)11-5-6-12(17)25-11/h2-7H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUQKGRYWWZWLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the condensation of 5-bromothiophene-2-carbaldehyde with hydrazine derivatives to form the oxadiazole ring . This is followed by the coupling of the oxadiazole intermediate with 7-methoxybenzofuran-2-carboxylic acid under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. The oxadiazole ring and the bromothiophene moiety are likely involved in these interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, brominated benzofuran and oxadiazole derivatives are well-documented. Below is a comparative analysis with related compounds, emphasizing structural and synthetic differences.
Structural Analogues from
The synthesis of 6-(5-bromobenzofuran-2-yl)-nicotinonitrile derivatives (5a–5c) in Molecules (2015) provides a framework for comparison . These compounds share a brominated benzofuran core but differ in their heterocyclic systems and substituents:
| Compound | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Benzofuran-oxadiazole | 7-methoxy, 5-bromothiophene, carboxamide | Oxadiazole, carboxamide |
| 5a (Molecules, 2015) | Nicotinonitrile | 5-bromobenzofuran, 2-oxopropylthio | Nitrile, thioether |
| 5b (Molecules, 2015) | Nicotinonitrile | 5-bromobenzofuran, phenyl-substituted thio | Nitrile, ketone |
| 5c (Molecules, 2015) | Nicotinonitrile | 5-bromobenzofuran, methylthio | Nitrile, methylthio |
Key Observations:
Heterocyclic Core: The target compound’s 1,3,4-oxadiazole core offers rigidity and metabolic stability compared to the pyridine-derived nicotinonitrile in 5a–5c. Oxadiazoles are known for stronger dipole moments, which may enhance binding affinity in biological systems.
Substituent Effects: The 7-methoxy group on the benzofuran in the target compound likely increases electron density, contrasting with the 5-bromo substitution in 5a–5c, which introduces electron-withdrawing effects. The 5-bromothiophene moiety in the target compound may confer distinct electronic and steric properties compared to the thioether/ketone groups in 5a–5c.
Hypothetical Bioactivity Comparison
- Oxadiazole vs. Nitrile: Oxadiazoles are associated with antimicrobial and anti-inflammatory activities, whereas nitriles often serve as intermediates or protease inhibitors.
- Bromothiophene vs. Bromobenzofuran: Bromothiophene’s smaller size and sulfur atom may alter pharmacokinetics (e.g., membrane permeability) compared to bulkier bromobenzofuran derivatives.
Biological Activity
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Structural Overview
The compound features a unique structure combining:
- Bromothiophene moiety
- Oxadiazole ring
- Benzofuran scaffold
These structural components are critical for its biological interactions and activities.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, in vitro assays have demonstrated significant cytotoxic effects against lung cancer (A549) and cervical cancer (HeLa) cells.
Case Study: In Vitro Assays
A study conducted using the MTT assay protocol reported the following IC50 values:
These values indicate that the compound exhibits potent activity against these cancer types, outperforming standard chemotherapeutics such as doxorubicin.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that it possesses significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) recorded as follows:
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors.
- Antimicrobial Mechanism : The presence of the oxadiazole ring enhances the ability to penetrate bacterial membranes, disrupting cellular functions.
Q & A
Basic Research Questions
Q. What are the key structural features of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide, and how do they influence its reactivity?
- The compound comprises a benzofuran core with a 7-methoxy substituent, a 1,3,4-oxadiazole ring, and a 5-bromothiophene moiety. The oxadiazole ring enhances electron-deficient properties, promoting nucleophilic substitution reactions, while the bromothiophene group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization . The methoxy group on benzofuran modulates electronic effects and solubility, critical for biological interactions . Structural validation typically employs / NMR, X-ray crystallography, and HRMS, as demonstrated for analogous compounds .
Q. What synthetic routes are commonly used to prepare this compound, and what are the critical reaction conditions?
- Synthesis involves multi-step protocols:
Benzofuran-2-carboxamide formation : Cyclization of substituted phenols with chloroacetone under acidic conditions.
Oxadiazole ring construction : Condensation of carbohydrazides with bromothiophene carboxylic acids using POCl or EDCI as coupling agents .
Final coupling : Amide bond formation via HATU or DCC-mediated reactions between oxadiazole and benzofuran precursors .
- Key parameters include anhydrous conditions, temperature control (60–100°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC values) across studies?
- Discrepancies may arise from assay conditions (e.g., cell line specificity, serum concentration) or compound purity. Mitigation strategies:
- Standardized assays : Use validated protocols (e.g., MTT for cytotoxicity, enzymatic assays with positive controls) .
- Purity verification : Employ HPLC (>95% purity) and LC-MS to exclude degradation products .
- Dose-response validation : Repeat experiments with independent synthetic batches to confirm reproducibility .
Q. What computational methods are suitable for predicting target interactions and structure-activity relationships (SAR)?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding to enzymes (e.g., kinases, proteases) by leveraging the oxadiazole ring’s π-π stacking and bromothiophene’s hydrophobic interactions .
- QSAR models : Use Gaussian or COSMO-RS to correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity .
- MD simulations : GROMACS can assess stability of ligand-protein complexes over time, identifying critical binding residues .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?
- Prodrug design : Introduce ester or phosphate groups at the methoxy or carboxamide positions to enhance solubility .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve bioavailability and reduce off-target effects .
- Metabolic stability assays : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., oxadiazole ring oxidation) and guide deuteration or fluorination .
Methodological Focus
Q. How should researchers design experiments to elucidate the mechanism of action in anticancer studies?
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
- Target deconvolution : Use affinity chromatography with biotinylated analogs followed by LC-MS/MS to isolate binding proteins .
- In vivo validation : Utilize xenograft models with dose titration (e.g., 10–50 mg/kg, oral/i.p.) and monitor tumor volume via caliper or bioluminescence .
Q. What analytical techniques are essential for characterizing degradation products under stress conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acidic/basic).
- LC-MS/MS : Identify degradation products by tracking molecular ion fragments and comparing with synthetic standards .
- Stability-indicating methods : Develop HPLC-DAD methods with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to resolve degradation peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
